2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a brominated organic compound featuring a pyrazole ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the bromination of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrogen bromide (HBr).
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH3) for amino substitution.
Major Products Formed:
Oxidation: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanol or 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethylamine.
Substitution: 2-Hydroxy-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one or 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for various organic reactions.
Biology: In biological research, 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
2-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)ethan-1-one
Uniqueness: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its dual bromine atoms, which provide additional reactivity compared to similar compounds
Properties
Molecular Formula |
C6H6Br2N2O |
---|---|
Molecular Weight |
281.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6Br2N2O/c1-10-6(5(11)2-7)4(8)3-9-10/h3H,2H2,1H3 |
InChI Key |
XLNSATPVHKPHAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)CBr |
Origin of Product |
United States |
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